

X-ray Crystal Structure of Nitronium Tetrafluoroborate: A Technical Guide

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Compound of Interest

Compound Name: Nitronium tetrafluoroborate

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This technical guide provides a comprehensive overview of the X-ray crystal structure of **nitronium tetrafluoroborate** (NO_2BF_4), a powerful nitrating agent of significant interest in organic synthesis and materials science. This document details the crystallographic parameters, experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and visual representations of its structural and experimental workflows.

Crystallographic Data Summary

The crystal structure of **nitronium tetrafluoroborate** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.[\[1\]](#)[\[2\]](#)[\[3\]](#) Key crystallographic data are summarized in the table below for clear comparison and reference.

Parameter	Value
Chemical Formula	BF ₄ NO ₂
Formula Weight	132.82 g/mol
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /c 1[2]
a	6.5567 (13) Å[1]
b	6.8243 (14) Å[1]
c	9.1244 (18) Å[1]
α	90.00 °[2]
β	104.40 (3) °[1]
γ	90.00 °[2]
Unit Cell Volume	395.44 (14) Å ³ [1]
Z	4
Temperature	100 (2) K[1]
Radiation, Wavelength (λ)	Mo Kα, 0.71073 Å[1]
R-factor	0.019[1]
wR-factor	0.061[1]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction of **nitronium tetrafluoroborate** are provided below. As **nitronium tetrafluoroborate** is highly reactive and sensitive to moisture, all procedures should be carried out under anhydrous conditions using appropriate inert atmosphere techniques.[4]

Synthesis of Nitronium Tetrafluoroborate

Nitronium tetrafluoroborate can be synthesized through the reaction of anhydrous hydrogen fluoride, boron trifluoride, and nitric acid.[5][6]

Materials:

- Anhydrous hydrogen fluoride (HF)
- Boron trifluoride (BF₃)
- Fuming nitric acid (HNO₃, 95%)
- Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

- In a fume hood, equip a three-necked flask with a stirrer, a gas inlet, and a drying tube. The flask should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
- Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
- Carefully add 400 mL of anhydrous dichloromethane to the flask.
- Introduce 41 mL (1.00 mole) of 95% fuming nitric acid to the stirred solvent.
- Slowly bubble 22 mL (1.10 moles) of anhydrous hydrogen fluoride gas into the solution.
- Subsequently, bubble 2.0 moles of boron trifluoride gas through the mixture while maintaining the temperature at -20 °C.
- A white precipitate of **nitronium tetrafluoroborate** will form.
- Allow the reaction mixture to stir for an additional hour at -20 °C.
- Isolate the product by filtration under an inert atmosphere.
- Wash the collected solid with two portions of cold, anhydrous dichloromethane.
- Dry the product under vacuum to yield **nitronium tetrafluoroborate**.

Single-Crystal Growth

High-quality single crystals of **nitronium tetrafluoroborate** suitable for X-ray diffraction can be obtained by recrystallization from dichloromethane.^{[1][3]}

Materials:

- Crude **nitronium tetrafluoroborate**
- Dichloromethane (CH₂Cl₂, anhydrous)
- Schlenk flask or similar apparatus for inert atmosphere crystallization

Procedure:

- In an inert atmosphere glovebox or using Schlenk line techniques, place the crude **nitronium tetrafluoroborate** in a clean, dry Schlenk flask.
- Add a minimal amount of anhydrous dichloromethane to dissolve the solid at room temperature.
- If necessary, gently warm the mixture to ensure complete dissolution.
- Slowly cool the saturated solution to a low temperature (e.g., -20 °C to -40 °C) to induce crystallization. Slow cooling is crucial for the formation of large, well-defined single crystals.
- Allow the flask to remain undisturbed at low temperature for several days.
- Colorless, block-shaped crystals will form.^[3]
- Once suitable crystals have grown, carefully decant the mother liquor.
- Isolate a single crystal for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

Due to its air and moisture sensitivity, the handling and mounting of the **nitronium tetrafluoroborate** crystal for X-ray diffraction requires special care.^[4]

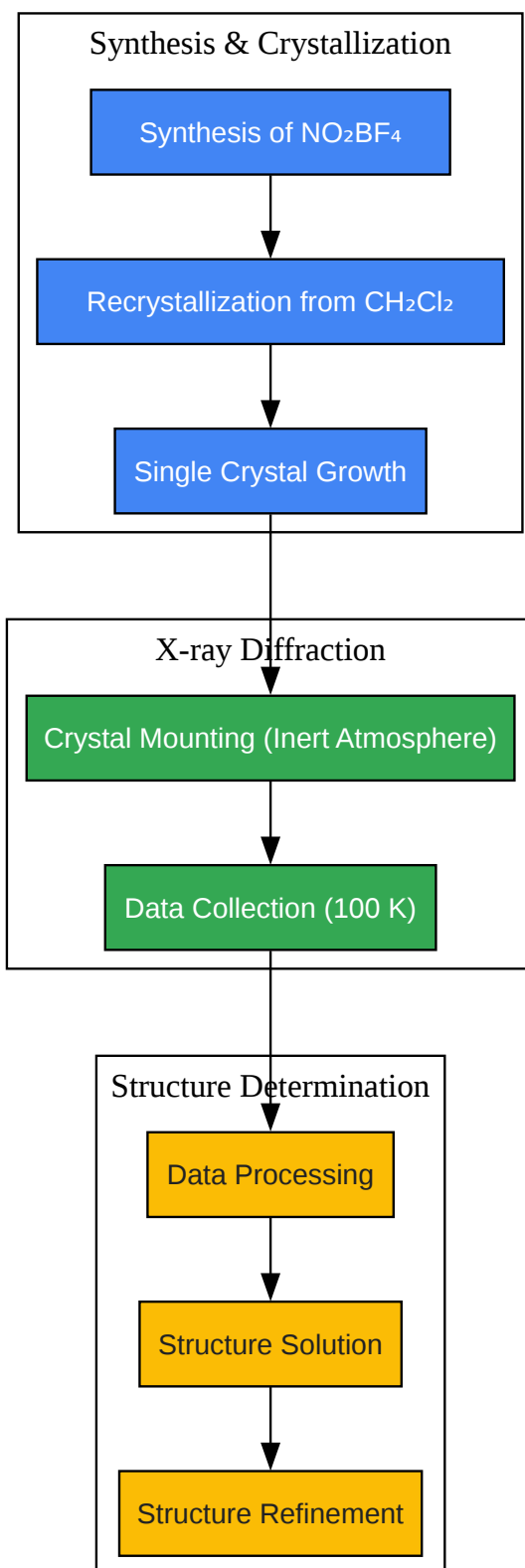
Procedure:

- **Crystal Mounting:** In an inert atmosphere, select a suitable single crystal (typically 0.1-0.4 mm in size). Coat the crystal in a cryoprotectant oil (e.g., perfluoropolyether oil) and mount it on a cryoloop.[4]
- **Data Collection:** Quickly transfer the mounted crystal to the diffractometer, which is equipped with a cold nitrogen stream (e.g., at 100 K) to maintain the crystal's integrity and reduce thermal motion.[1][4]
- **Instrumentation:** A suitable single-crystal X-ray diffractometer equipped with a molybdenum X-ray source ($\lambda = 0.71073 \text{ \AA}$) and a CCD or CMOS detector is used for data collection.[1]
- **Data Collection Strategy:** Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., φ scans).[1]
- **Data Processing:** Process the collected diffraction data using appropriate software to integrate the reflection intensities and perform necessary corrections (e.g., for absorption).
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters using full-matrix least-squares on F^2 . [3]

Visualizations

The following diagrams illustrate the ionic components of **nitronium tetrafluoroborate** and the experimental workflow for its crystal structure determination.

Caption: Ionic components of **nitronium tetrafluoroborate**.



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Caption: Experimental workflow for crystal structure determination.

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